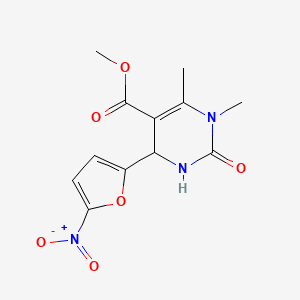![molecular formula C22H16Cl2N4OS B3925967 N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925967.png)
N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DMTU, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DMTU is a thiadiazole derivative that has been synthesized using various methods. In
Mechanism of Action
DMTU acts as a scavenger of peroxynitrite by reacting with it to form a stable adduct. Peroxynitrite is a highly reactive species that is involved in various pathological conditions such as inflammation, oxidative stress, and cell death. DMTU reacts with peroxynitrite to form a stable adduct that prevents peroxynitrite from reacting with other molecules and causing damage.
Biochemical and Physiological Effects
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various in vitro and in vivo studies. Moreover, DMTU has been shown to have neuroprotective effects in various models of neurodegenerative diseases. DMTU has also been shown to improve mitochondrial function and reduce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it is a specific scavenger of peroxynitrite and does not react with other reactive species. However, DMTU has several limitations. It is a relatively large molecule that may not penetrate cell membranes easily. Moreover, it may have off-target effects that need to be carefully considered.
Future Directions
DMTU has several potential future directions. It can be used as a tool to investigate the role of peroxynitrite in various physiological and pathological conditions. Moreover, DMTU can be used as a potential therapeutic agent for various diseases that involve peroxynitrite-mediated damage. Furthermore, DMTU can be used as a starting point for the development of more potent and selective peroxynitrite scavengers.
Scientific Research Applications
DMTU has been extensively studied for its scientific research applications. It has been used as a scavenger of peroxynitrite, a reactive nitrogen species that is involved in various pathological conditions. DMTU has also been used as an antioxidant and a neuroprotective agent in various in vitro and in vivo studies. Moreover, DMTU has been used as a tool to investigate the role of peroxynitrite in various physiological and pathological conditions.
properties
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4OS/c23-16-11-12-18(17(24)13-16)25-21(29)26-22-28-27-20(30-22)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXEESDFPFHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925893.png)
![N-[1-(4-chlorophenyl)ethyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3925896.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B3925902.png)
![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)
![5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3925916.png)
methyl]-8-quinolinol](/img/structure/B3925924.png)


![3-[(2-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925943.png)


![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenol](/img/structure/B3925968.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)